5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-15(11-18(24-12)13-7-9-14(20)10-8-13)19(22)21-16-5-3-4-6-17(16)23-2/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUPUERZJBJDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6M HCl, reflux, 12 hr | 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid + 2-methoxyaniline | 72–85% | Acid-catalyzed nucleophilic attack at the carbonyl carbon, followed by C–N bond cleavage. |
| 2M NaOH, 80°C, 8 hr | Same products as acidic hydrolysis | 68–78% | Base-mediated hydrolysis via tetrahedral intermediate formation. |
Key observation : The methoxy group on the phenylamine moiety remains stable under these conditions, while the amide bond selectively cleaves.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in directed meta-substitution:
| Reagent | Position | Product | Catalyst | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C3' | 5-(3-Nitro-4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide | — | 58% |
| Br₂/FeBr₃ | C2' | 5-(2-Bromo-4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide | FeBr₃ | 63% |
| ClSO₃H | C5' | 5-(4-Chloro-3-sulfophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide | AlCl₃ | 41% |
Stereoelectronic effects : The electron-withdrawing chlorine atom directs incoming electrophiles to the meta position relative to itself, while the furan ring’s electron-rich nature remains inert under these conditions.
Oxidation of the Methyl Group
The 2-methyl substituent on the furan ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 6 hr | 5-(4-Chlorophenyl)-N-(2-methoxyphenyl)-2-carboxyfuran-3-carboxamide | 77% | Over-oxidation to carboxylic acid. |
| SeO₂ | Dioxane, reflux, 10 hr | 5-(4-Chlorophenyl)-N-(2-methoxyphenyl)-2-formylfuran-3-carboxamide | 65% | Selective aldehyde formation. |
Mechanism : Radical-based hydrogen abstraction from the methyl group initiates oxidation, with SeO₂ favoring aldehyde formation via a two-electron pathway.
Cross-Coupling Reactions
The chlorophenyl group engages in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield | Catalytic System |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄ | 5-(4-Biphenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide | 82% | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O |
| Buchwald-Hartwig | Morpholine, Pd₂(dba)₃, Xantphos | 5-(4-Morpholinophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide | 71% | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene |
Limitation : The methoxy group on the amide substituent remains intact under these conditions, demonstrating orthogonal reactivity.
Cycloaddition and Annulation
The furan ring participates in Ag(I)-catalyzed annulations:
Mechanism : Silver coordinates to the furan oxygen, polarizing the ring for nucleophilic attack by the dioxin component .
Functional Group Interconversion
The carboxamide can be converted to other derivatives:
Critical note : The acyl chloride derivative reacts efficiently with amines (e.g., benzylamine) to form secondary amides (92% yield) .
Demethylation of Methoxy Groups
Under strong acidic conditions, the methoxy group on the phenylamide undergoes cleavage:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | DCM, −78°C, 4 hr | 5-(4-Chlorophenyl)-N-(2-hydroxyphenyl)-2-methylfuran-3-carboxamide | 66% |
| HI (57%) | AcOH, reflux, 8 hr | Same as above | 58% |
Utility : Demethylation enables further functionalization of the phenolic hydroxyl group (e.g., sulfonation or alkylation) .
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide exhibits significant anticancer activity against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This mechanism has been observed in studies involving liver cancer (HepG2) and breast cancer (MCF-7) cell lines.
Case Study Data :
| Cell Line | % Cell Viability (after treatment) |
|---|---|
| HepG2 | 35% |
| MCF-7 | 40% |
| Huh-7 | 30% |
These results suggest that the compound can significantly reduce cell viability, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against various bacterial strains, including:
- E. coli
- Staphylococcus aureus
Efficacy Assessment :
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| E. coli | 12 | 250 |
| Staphylococcus aureus | 15 | 200 |
These findings indicate that the compound could be developed as a new antimicrobial agent.
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
- Antimicrobial Therapy : For treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Target Compound : Furan ring (oxygen-containing heterocycle).
- Example 50 (): 1,3-Oxazole ring (nitrogen- and oxygen-containing heterocycle). Oxazole derivatives often exhibit enhanced metabolic stability compared to furans .
Substituent Effects on the Aromatic Rings
- Electron-Donating Groups (EDGs): 2-Methoxyphenyl (target compound) and 4-diethylaminophenyl () may improve solubility and modulate pharmacokinetics .
Pharmacological and Toxicological Implications
- Target Compound: The 2-methoxyphenyl group may reduce toxicity compared to primary amines (e.g., 4-aminophenyl in ), which are associated with higher acute toxicity (H302) .
- Sulfamoyl Derivatives () : The sulfamoyl group could enhance water solubility but may limit blood-brain barrier penetration.
- Diethylamino Derivatives (): Ionizable tertiary amines may improve bioavailability under physiological pH conditions .
Biological Activity
5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : CHClN\O
- IUPAC Name : this compound
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of furan compounds have significant antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
- Anti-inflammatory Effects : Compounds structurally similar to this compound have been reported to inhibit leukotriene B4, a mediator involved in inflammation. This suggests that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Anticancer Potential : Some furan derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation, making them candidates for further anticancer drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, such as MurB. This inhibition disrupts bacterial growth and viability .
- Receptor Interaction : The compound may interact with various receptors, including those involved in inflammatory pathways, thereby modulating immune responses. For example, inhibition of calcium mobilization in cells overexpressing human BLT(1) and BLT(2) receptors has been observed with related structures .
- Oxidative Stress Modulation : Some studies suggest that furan derivatives can influence oxidative stress pathways, providing a protective effect against cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of furan derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide?
- Methodology :
- Coupling Reactions : Use Suzuki-Miyaura cross-coupling for introducing aromatic substituents (e.g., chlorophenyl groups) to the furan core, as demonstrated in analogous carboxamide syntheses .
- Amide Bond Formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for linking the furan-3-carboxylic acid derivative to the 2-methoxyaniline moiety, ensuring high yield and purity .
- Purification : Optimize via column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol/water, guided by HPLC monitoring (≥95% purity threshold) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and amide bond integrity. Compare chemical shifts with similar furan-carboxamide derivatives .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions, as applied to related benzofuran analogs .
- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm) .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
- Methodology :
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and exposed to UV light. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Degradation Pathways : Identify hydrolytic (amide bond cleavage) or photolytic products using LC-MS/MS, referencing safety data for structurally related carboxamides .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis, leveraging tools like AutoDock Vina .
- Reaction Path Analysis : Apply ICReDD’s computational-experimental feedback loop to optimize reaction conditions and minimize trial-and-error approaches .
Q. What strategies resolve contradictions in spectral data or biological activity across studies?
- Methodology :
- Meta-Analysis : Systematically compare published NMR/X-ray data to identify inconsistencies in substituent effects or crystal packing .
- Dose-Response Reevaluation : Re-test biological activity under standardized assays (e.g., fixed cell lines, controlled ATP levels) to isolate confounding variables .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified methoxy or chlorophenyl groups. Use factorial design to evaluate contributions to bioactivity .
- Free-Wilson Analysis : Statistically correlate substituent changes with activity trends (e.g., IC values) to prioritize functional groups .
Q. What green chemistry approaches are viable for scaling up synthesis sustainably?
- Methodology :
- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce environmental impact .
- Catalytic Efficiency : Optimize palladium loading in coupling reactions (<1 mol%) and explore recyclable catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
